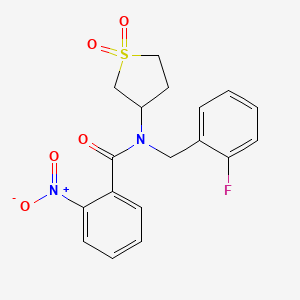![molecular formula C19H11BrN4O2 B11413230 7-(3-bromophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11413230.png)
7-(3-bromophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-bromophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound with a unique tricyclic structure
准备方法
合成路线和反应条件
7-(3-溴苯基)-11-甲基-2,6-二氧代-1,7,9-三氮杂三环[8.4.0.03,8]十四碳-3(8),4,9,11,13-五烯-5-腈的合成通常涉及多个步骤,从容易获得的前体开始。关键步骤包括三环核的形成、溴苯基的引入以及最终的官能化以引入腈基。为了实现高产率和纯度,优化了温度、溶剂和催化剂等特定反应条件。
工业生产方法
该化合物的工业生产可能涉及可扩展的合成路线,以确保成本效益和环境可持续性。通常采用连续流动合成和绿色化学原理等技术来提高生产过程的效率并减少其对环境的影响。
化学反应分析
反应类型
7-(3-溴苯基)-11-甲基-2,6-二氧代-1,7,9-三氮杂三环[8.4.0.03,8]十四碳-3(8),4,9,11,13-五烯-5-腈会经历各种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成相应的氧化物。
还原: 可以进行还原反应以修饰官能团,例如将腈基还原为胺。
取代: 溴苯基可以进行亲核取代反应以引入不同的取代基。
常用试剂和条件
这些反应中使用的常用试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及甲醇钠等亲核试剂。反应条件,如温度、压力和溶剂选择,对于实现所需的转化至关重要。
主要形成的产物
从这些反应中形成的主要产物取决于所用特定条件和试剂。例如,氧化可能产生氧化物,还原可能产生胺,取代反应可以引入各种官能团。
科学研究应用
7-(3-溴苯基)-11-甲基-2,6-二氧代-1,7,9-三氮杂三环[8.4.0.03,8]十四碳-3(8),4,9,11,13-五烯-5-腈在科学研究中有多种应用:
化学: 用作有机合成中的构建模块以创建更复杂的分子。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于其独特的结构和潜在的治疗作用,被探索为药物开发的先导化合物。
工业: 用于开发具有特定性质(如导电性或荧光性)的先进材料。
作用机制
7-(3-溴苯基)-11-甲基-2,6-二氧代-1,7,9-三氮杂三环[8.4.0.03,8]十四碳-3(8),4,9,11,13-五烯-5-腈的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他生物分子,导致生物途径的调节。确切的途径和分子靶标取决于化合物使用的具体应用和环境。
相似化合物的比较
类似化合物
- 7-环戊基-6-亚氨基-2-氧代-1,7,9-三氮杂三环[8.4.0.03,8]十四碳-3(8),4,9,11,13-五烯-5-腈
- 7-(3-乙氧基丙基)-6-亚氨基-13-甲基-2-氧代-1,7,9-三氮杂三环[8.4.0.03,8]十四碳-3(8),4,9,11,13-五烯-5-腈
- 7-[2-(3,4-二甲氧基苯基)乙基]-13-甲基-2,6-二氧代-1,7,9-三氮杂三环[8.4.0.03,8]十四碳-3(8),4,9,11,13-五烯-5-腈
独特性
与类似化合物相比,7-(3-溴苯基)-11-甲基-2,6-二氧代-1,7,9-三氮杂三环[8.4.0.03,8]十四碳-3(8),4,9,11,13-五烯-5-腈由于存在溴苯基,使其具有独特的化学反应性和潜在的生物活性,而显得突出。这种结构特征可能会增强其与特定分子靶标的相互作用,使其成为各种应用的宝贵化合物。
属性
分子式 |
C19H11BrN4O2 |
|---|---|
分子量 |
407.2 g/mol |
IUPAC 名称 |
7-(3-bromophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C19H11BrN4O2/c1-11-4-3-7-23-16(11)22-17-15(19(23)26)8-12(10-21)18(25)24(17)14-6-2-5-13(20)9-14/h2-9H,1H3 |
InChI 键 |
GEDDKUIZROEDOF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=O)N3C4=CC(=CC=C4)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11413147.png)
![3-[4-(2-hydroxyethyl)phenyl]-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11413150.png)

![ethyl 5-acetyl-2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11413159.png)
![methyl 4-{[(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate](/img/structure/B11413165.png)
![3-hydroxy-7-(2-methoxyphenyl)-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11413174.png)
![methyl 4-{[(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}benzoate](/img/structure/B11413177.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11413181.png)
![2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11413192.png)
![Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11413197.png)
![5-[(1-naphthyloxy)methyl]-1-phenyl-1H-tetrazole](/img/structure/B11413206.png)
![Diethyl [5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11413212.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11413222.png)
![4-{1-[4-(2-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11413244.png)
